Phosphoric acid,2-chloroethenyl dimethyl ester
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Overview
Description
Phosphoric acid,2-chloroethenyl dimethyl ester, also known as 2-chloroethenyl dimethyl phosphate, is an organophosphorus compound with the molecular formula C4H8ClO4P. It is characterized by the presence of a phosphoric acid ester group and a chloroethenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of phosphoric acid,2-chloroethenyl dimethyl ester typically involves the reaction of dimethyl phosphite with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
In industrial production, the compound is synthesized using similar methods but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Phosphoric acid,2-chloroethenyl dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced phosphoric acid esters.
Substitution: The chloroethenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions result in the formation of substituted phosphoric acid esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoric acid,2-chloroethenyl dimethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein phosphorylation. It is also used in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. It is used in the study of drug metabolism and pharmacokinetics.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of phosphoric acid,2-chloroethenyl dimethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways.
The molecular targets and pathways involved in the compound’s mechanism of action depend on the specific application and context in which it is used. For example, in biological research, the compound may target kinases involved in protein phosphorylation, while in medicinal chemistry, it may interact with drug-metabolizing enzymes.
Comparison with Similar Compounds
Phosphoric acid,2-chloroethenyl dimethyl ester can be compared with other similar compounds, such as:
Phosphoric acid,2-chloroethyl dimethyl ester: This compound has a similar structure but with an ethyl group instead of an ethenyl group. It exhibits similar chemical reactivity but may have different biological and industrial applications.
Phosphoric acid,2-bromoethenyl dimethyl ester: This compound contains a bromoethenyl group instead of a chloroethenyl group. It may have different reactivity and applications due to the presence of the bromine atom.
Phosphoric acid,2-chloroethenyl diethyl ester: This compound has diethyl groups instead of dimethyl groups. It may exhibit different physical and chemical properties, affecting its applications in various fields.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C4H8ClO4P |
---|---|
Molecular Weight |
186.53 g/mol |
IUPAC Name |
[(E)-2-chloroethenyl] dimethyl phosphate |
InChI |
InChI=1S/C4H8ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H,1-2H3/b4-3+ |
InChI Key |
DAGDSDBQVXQBAS-ONEGZZNKSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C=C/Cl |
Canonical SMILES |
COP(=O)(OC)OC=CCl |
Origin of Product |
United States |
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